Methyl 6-methyl-5-(trifluoromethyl)picolinate
Description
Methyl 6-methyl-5-(trifluoromethyl)picolinate is a picolinic acid derivative characterized by a methyl ester group at the carboxyl position, a methyl substituent at the 6-position, and a trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring. Trifluoromethyl groups are known to enhance lipophilicity and metabolic stability, making such compounds valuable in medicinal chemistry and agrochemical applications .
Properties
Molecular Formula |
C9H8F3NO2 |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
methyl 6-methyl-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8F3NO2/c1-5-6(9(10,11)12)3-4-7(13-5)8(14)15-2/h3-4H,1-2H3 |
InChI Key |
VDUCJLBIJBSPTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methyl-5-(trifluoromethyl)picolinate typically involves the esterification of 6-methyl-5-(trifluoromethyl)picolinic acid. The reaction is carried out in the presence of methanol and a suitable catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-methyl-5-(trifluoromethyl)picolinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. It can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, which may improve membrane permeability and metabolic resistance . The hydroxymethyl group (in Methyl 6-chloro-5-(hydroxymethyl)picolinate) introduces hydrogen-bonding capacity, increasing aqueous solubility but reducing stability under acidic conditions .
Synthetic Pathways :
- Analogs like Methyl 6-chloro-5-(trifluoromethyl)picolinate are synthesized via esterification and halogenation steps, often using reagents such as methyl sulfonyl chloride or N-methylmethylsulfonamide under controlled conditions .
- The presence of trifluoromethyl groups typically requires specialized fluorination agents (e.g., trifluoromethylating reagents like Ruppert-Prakash reagent) .
Applications :
- Medical intermediates : Methyl 6-chloro-5-(trifluoromethyl)picolinate is explicitly used in pharmaceutical synthesis, suggesting that the methyl analog may share similar roles in drug development .
- Agrochemicals : Trifluoromethylpyridine derivatives are prevalent in herbicides and insecticides due to their stability and bioactivity .
Research Findings and Challenges
- Structural Similarity: Methyl 6-chloro-5-(trifluoromethyl)picolinate (similarity score 0.93 to the target compound) is the closest analog, differing only at the 6-position substituent (Cl vs. CH₃) . This minor change could significantly impact steric bulk and electronic effects, altering binding affinities in biological targets.
- Stability and Storage : Sealed refrigeration is recommended for chloro analogs to prevent hydrolysis of the ester group, a precaution likely applicable to the methyl derivative .
- Gaps in Data : Direct pharmacological or physicochemical data for this compound are absent in the evidence. Further studies are needed to validate its solubility, toxicity, and synthetic scalability.
Biological Activity
Methyl 6-methyl-5-(trifluoromethyl)picolinate is a fluorinated organic compound derived from picolinic acid, notable for its unique structural features that impart significant biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is characterized by a methyl group at the 6-position and a trifluoromethyl group at the 5-position of the pyridine ring. The trifluoromethyl group enhances lipophilicity, which facilitates better interaction with biological membranes and molecular targets. This modification leads to improved binding affinities compared to non-fluorinated analogs, making it a promising candidate in drug discovery.
| Property | Description |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | Approximately 221.17 g/mol |
| Functional Groups | Methyl, Trifluoromethyl |
Biological Activities
Preliminary studies indicate that this compound exhibits significant biological activity through its interactions with specific enzymes and receptors. Key areas of research include:
- Enzyme Interactions : The compound acts as a biochemical probe for studying enzyme interactions, influencing various biochemical pathways.
- Anti-inflammatory Properties : Initial findings suggest potential applications in anti-inflammatory therapies, although detailed mechanisms remain to be elucidated.
- Antimicrobial Activity : There is evidence indicating its efficacy against certain microbial strains, warranting further investigation into its use as an antimicrobial agent.
Case Studies and Research Findings
- Enzyme Binding Studies : Research has demonstrated that the trifluoromethyl group enhances the binding affinity of this compound to various enzyme targets. In vitro assays have shown that this compound can modulate enzyme activity significantly, suggesting its potential role in therapeutic applications.
- Cell Culture Experiments : In studies involving human cell lines, including HaCaT keratinocytes, the compound exhibited notable effects on cell proliferation and apoptosis. For instance, exposure to varying concentrations resulted in differential responses in cell viability and morphological changes, indicating its potential cytotoxic effects under certain conditions.
- Comparative Analysis with Analog Compounds : Comparative studies with related compounds such as methyl 6-fluoro-5-(trifluoromethyl)picolinate and methyl 6-chloro-5-(trifluoromethyl)picolinate highlighted the unique biological profile of this compound. Each analog showed distinct interactions with biological targets, emphasizing the importance of specific substitutions in modulating biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
